molecular formula C16H10ClFN2O2 B4416688 N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B4416688
M. Wt: 316.71 g/mol
InChI Key: OCVCKIOIWIJRTR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CFPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFPI is a synthetic compound that can be obtained through a specific synthesis method. Additionally, this paper will list potential future directions for CFPI research.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in cancer research. This compound has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of certain kinases and phosphatases, which are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by activating specific pathways. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis. Inflammation is also reduced by this compound by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over its composition and purity. Additionally, this compound exhibits potent anticancer and anti-inflammatory properties, which make it an attractive compound for research. However, this compound also has limitations for lab experiments, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several potential future directions for N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide research. One potential direction is to study the efficacy of this compound in combination with other anticancer agents. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases. Finally, research is needed to optimize the synthesis method of this compound to increase its yield and purity.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-12-7-9(5-6-13(12)18)20-16(22)15(21)11-8-19-14-4-2-1-3-10(11)14/h1-8,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVCKIOIWIJRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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